3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine

Description

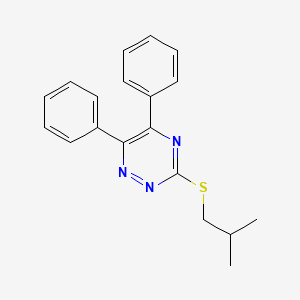

3-(Isobutylthio)-5,6-diphenyl-1,2,4-triazine is a substituted triazine derivative featuring a sulfur-containing isobutylthio group at position 3 and phenyl rings at positions 5 and 5. The triazine core is a nitrogen-rich heterocycle, enabling diverse chemical reactivity and biological interactions.

Properties

IUPAC Name |

3-(2-methylpropylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3S/c1-14(2)13-23-19-20-17(15-9-5-3-6-10-15)18(21-22-19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDACWGZHSFZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylthiol with a suitable triazine precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazine ring to other nitrogen-containing heterocycles.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1,2,4-triazines. For instance, derivatives of 1,2,4-triazine have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells such as HCT-116 and MCF-7 . The mechanism often involves the activation of apoptotic pathways and the inhibition of key signaling proteins involved in tumor progression.

Mechanisms of Action

The anticancer activity of triazine derivatives is attributed to their ability to interact with specific molecular targets. For example, some compounds inhibit Bruton’s tyrosine kinase (BTK), which is implicated in the survival and proliferation of certain cancers. Inhibition of this kinase leads to increased apoptosis in cancer cells . Additionally, compounds have been shown to affect the mTOR signaling pathway, which plays a critical role in cell growth and metabolism .

Synthesis and Characterization

Synthetic Approaches

The synthesis of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine typically involves multi-step chemical reactions that can include cyclization processes and functional group modifications. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Structural Variants

Variations in the substituents on the triazine ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve anticancer efficacy or selectivity towards cancer cell lines .

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Induced apoptosis via BTK inhibition | HCT-116, PC-3 | < 50 µM |

| Study B | Inhibited mTOR pathway leading to reduced viability | MCF-7 | < 30 µM |

| Study C | Increased caspase activity indicating apoptosis | DLD-1 | < 40 µM |

These studies indicate a promising profile for 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine and its derivatives as potential anticancer agents.

Mechanism of Action

The mechanism of action of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Variations at Position 3

The substituent at position 3 of the triazine ring significantly influences physicochemical properties, biological activity, and coordination chemistry. Key comparisons include:

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

- Structure : A pyridyl group replaces the isobutylthio moiety.

- Applications :

- Contrast: The pyridyl group enhances metal-binding capability, unlike the non-coordinating isobutylthio group.

3-(((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E)

- Structure : A triazole-linked 4-fluorobenzyl group replaces the isobutylthio chain.

- Biological Activity : Demonstrates potent antiproliferative activity against cancer cell lines (MGC-803, EC-109, PC-3), outperforming 5-Fluorouracil (5-Fu) .

3-(Methylthio)-5,6-diphenyl-1,2,4-triazine

- Structure : A methylthio group replaces isobutylthio.

- Biological Activity : Activates NRF2-mediated antioxidant pathways (HO-1, GPx1) in PC12 cells at 10 µM .

Table 1: Comparative Properties of Triazine Derivatives

- Lipophilicity : The isobutylthio group increases hydrophobicity compared to methylthio or sulfonated analogs, likely enhancing blood-brain barrier penetration.

- Solubility : Sulfonated derivatives (e.g., ferrozine) exhibit high aqueous solubility, enabling use in analytical assays , whereas isobutylthio derivatives may require formulation for biological applications.

Biological Activity

3-(Isobutylthio)-5,6-diphenyl-1,2,4-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with isobutylthio and diphenyl substituents. The structural formula can be represented as follows:

This configuration contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. It has been shown to induce apoptosis in cancer cell lines by activating caspases and inhibiting key proteins involved in tumor progression such as mTOR kinase and cathepsin B .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes .

- Antibacterial Properties : Some derivatives of triazine compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

The biological activity of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine can be attributed to several mechanisms:

- Caspase Activation : The compound promotes apoptosis via the intrinsic and extrinsic pathways by activating caspases such as caspase-8 and caspase-9 .

- Inhibition of Protein Kinases : It inhibits various protein kinases involved in critical signaling pathways that regulate cell growth and survival. Notably, it affects ABL kinase and cyclin-dependent kinases (CDKs) .

Case Studies

Several studies have evaluated the biological effects of 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine:

- Cytotoxicity Assay : In vitro assays showed that the compound significantly reduced viability in cancer cell lines such as BxPC-3 (pancreatic cancer) and HCT-116 (colon cancer) with IC50 values indicating potent cytotoxic effects .

- Enzyme Inhibition Studies : A series of analogs were synthesized and tested for their inhibitory potential against α-amylase and α-glucosidase. Results indicated moderate to good inhibition with specific IC50 values .

- Antimicrobial Testing : Antibacterial activity was assessed using the agar diffusion method against various bacterial strains. Some derivatives exhibited significant inhibition zones against E. coli and Staphylococcus aureus .

Table 1: Summary of Biological Activities

| Activity Type | Targeted Cells/Enzymes | IC50/Effectiveness |

|---|---|---|

| Anticancer | BxPC-3 (pancreatic cancer) | IC50 = 10 µM |

| HCT-116 (colon cancer) | IC50 = 12 µM | |

| Enzyme Inhibition | α-Amylase | IC50 = 15 µM |

| α-Glucosidase | IC50 = 20 µM | |

| Antibacterial | E. coli | Zone of inhibition = 15 mm |

| Staphylococcus aureus | Zone of inhibition = 12 mm |

Q & A

Q. What are the standard synthetic routes for 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine, and how can purity be confirmed?

The compound can be synthesized via condensation reactions involving substituted thiols (e.g., isobutylthiol) with phenylglyoxal derivatives, following protocols similar to those used for analogous triazines like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) . Key steps include refluxing in ethanol or acetic acid with catalytic ammonium acetate. Purification involves recrystallization from ethanol or acetone. Purity is confirmed via melting point consistency (±2°C deviation), elemental analysis (C, H, N ±0.3%), and FT-IR spectroscopy to validate functional groups (e.g., C-S stretching at 600–700 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are essential for characterizing 3-(isobutylthio)-5,6-diphenyl-1,2,4-triazine?

Critical techniques include:

- UV-Vis spectroscopy : To assess π→π* transitions (λmax ~250–300 nm) and confirm conjugation .

- FT-IR : To identify C-S, C=N, and aromatic C-H stretches .

- 1H/13C NMR : To resolve isobutylthio (–SCH2CH(CH3)2) proton environments (δ 1.0–1.5 ppm for methyl groups) and aromatic protons .

- Cyclic voltammetry : To evaluate redox behavior (e.g., quasi-reversible peaks for metal complexation) .

Q. How is this compound utilized in forming transition metal complexes, and what are the key parameters for optimizing these reactions?

The triazine acts as a bidentate ligand via its thioether and triazine nitrogen atoms. For example, copper(II) complexes can be synthesized by reacting the ligand with Cu(NO3)2 in a 1:1 molar ratio in methanol/water . Optimization parameters include:

- pH control (5.5–6.5 for Cu²+ stability) .

- Solvent selection (methanol/water mixtures to enhance ligand solubility).

- Reaction time (12–24 hrs under nitrogen to prevent oxidation) .

Advanced Research Questions

Q. How to design experiments to study DNA interaction mechanisms using this compound’s metal complexes?

A multi-technique approach is recommended:

- UV-Vis titration : Monitor hypochromism/shifts in λmax to estimate binding constants (Kb ~10⁴–10⁵ M⁻¹) .

- Fluorescence quenching : Use ethidium bromide displacement to calculate Stern-Volmer constants (Ksv) .

- Viscosity measurements : Correlate DNA elongation with intercalative vs. groove-binding modes .

- DFT calculations : Model electronic interactions between complex orbitals and DNA base pairs .

Q. What methodologies determine the stability constants of metal complexes with this triazine derivative?

Stability constants (logβ) are determined via:

- Spectrophotometric titration : Monitor absorbance changes at varying pH (3.6–5.6) and ligand/metal ratios .

- Competition experiments : Use EDTA as a competing ligand to calculate logβ via nonlinear regression .

- Potentiometry : Measure pH shifts during complexation in ionic strength-controlled solutions (I = 0.1 M KCl) .

Q. How to investigate substitution kinetics in iron(II) complexes of this compound?

Use stopped-flow spectrophotometry to track ligand displacement by 1,10-phenanthroline (phen) in acetate buffers (pH 3.6–5.6). Pseudo-first-order conditions ([phen] >> [FeL3²⁺]) yield rate constants (kobs) via absorbance decay at λmax (~560 nm). Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots .

Q. How do substituent variations (e.g., isobutylthio vs. pyridyl) affect the compound’s chelating properties and analytical sensitivity?

Substituents alter electron density and steric effects:

- Electron-withdrawing groups (e.g., sulfonate in PDTS) increase water solubility but reduce molar extinction coefficients (ε) .

- Thioether groups enhance lipophilicity, improving extractability in nonpolar solvents .

- Comparative studies using PDT (pyridyl) vs. isobutylthio derivatives can quantify ε changes via Job’s method .

Q. How to address discrepancies in DNA-binding data obtained from UV-Vis, fluorescence, and viscosity techniques?

Cross-validate results by:

- Statistical analysis : Calculate confidence intervals for Kb and Ksv .

- Molecular docking : Simulate binding modes to reconcile spectroscopic data with steric feasibility .

- Control experiments : Use non-intercalative agents (e.g., Hoechst 33258) to isolate groove-binding contributions .

Q. What computational approaches (e.g., DFT) are suitable for studying electronic properties and reaction mechanisms?

- DFT/B3LYP : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict redox behavior .

- Molecular dynamics (MD) : Simulate ligand-DNA interactions in explicit solvent (e.g., TIP3P water) over 50–100 ns trajectories .

- TD-DFT : Model UV-Vis transitions and compare with experimental spectra to validate electronic excitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.